3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde 3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 618098-96-7
VCID: VC16132570
InChI: InChI=1S/C17H12Cl2N2O/c1-11-2-5-14(6-3-11)21-9-12(10-22)17(20-21)15-7-4-13(18)8-16(15)19/h2-10H,1H3
SMILES:
Molecular Formula: C17H12Cl2N2O
Molecular Weight: 331.2 g/mol

3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

CAS No.: 618098-96-7

Cat. No.: VC16132570

Molecular Formula: C17H12Cl2N2O

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde - 618098-96-7

Specification

CAS No. 618098-96-7
Molecular Formula C17H12Cl2N2O
Molecular Weight 331.2 g/mol
IUPAC Name 3-(2,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C17H12Cl2N2O/c1-11-2-5-14(6-3-11)21-9-12(10-22)17(20-21)15-7-4-13(18)8-16(15)19/h2-10H,1H3
Standard InChI Key NSBRQFHRAZGPPU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Composition

The compound’s IUPAC name, 3-(2,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde, precisely describes its structure:

  • A pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) at position 4 bears an aldehyde functional group.

  • Position 3 is substituted with a 2,4-dichlorophenyl group, introducing electron-withdrawing chlorine atoms.

  • Position 1 is occupied by a p-tolyl group (4-methylphenyl), contributing hydrophobic character .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number618098-96-7
Molecular FormulaC₁₇H₁₂Cl₂N₂O
Molecular Weight331.2 g/mol
SMILES NotationCC1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O
InChI KeyNSBRQFHRAZGPPU-UHFFFAOYSA-N

The canonical SMILES string and InChI key provide unambiguous representations for database searches and computational modeling .

Synthesis and Manufacturing Processes

Multi-Step Synthetic Routes

The synthesis typically involves condensation and cyclization reactions, as outlined in methodologies for analogous pyrazole-4-carbaldehydes :

  • Precursor Preparation:

    • 2,4-Dichlorophenyl hydrazine and p-tolyl isocyanate undergo cyclocondensation to form the pyrazole ring.

    • Vilsmeier-Haack formylation introduces the aldehyde group at position 4 .

  • Optimization Challenges:

    • Controlling regioselectivity during cyclization requires precise temperature modulation (80–100°C).

    • Catalysts like conc. H₂SO₄ in DMF-ethanol mixtures enhance reaction yields (68–85%) .

Table 2: Key Synthetic Parameters

ParameterConditions
Reaction Temperature80–100°C
CatalystConcentrated H₂SO₄
Solvent SystemDMF-Ethanol (1:3 v/v)
Typical Yield68–85%

Physicochemical Characterization

Spectroscopic Profiles

Infrared Spectroscopy (IR):

  • Strong absorption at 1675–1676 cm⁻¹ confirms the C=O stretch of the aldehyde group.

  • Peaks at 1513–1524 cm⁻¹ and 1346–1365 cm⁻¹ correspond to asymmetric and symmetric NO₂ stretches in nitro-containing analogs .

¹H-NMR Spectroscopy:

  • Aldehyde proton appears as a singlet at δ 9.90–10.08 ppm.

  • Aromatic protons of the p-tolyl group resonate as doublets at δ 7.35–7.45 ppm (J = 7.5–8.0 Hz) .

Biological Activities and Mechanisms

Pharmacological Prospects

  • Anticancer Applications: Pyrazole analogs inhibit tubulin polymerization (e.g., combretastatin-like activity).

  • Antimicrobial Effects: Chlorine substituents disrupt microbial cell membranes via hydrophobic interactions.

Future Directions and Challenges

  • Structure-Activity Relationship (SAR) Studies:

    • Systematic variation of substituents to optimize bioavailability.

  • Scale-Up Challenges:

    • Improving atom economy in aldehyde functionalization steps.

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